Zimelidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Arvid Carlsson zimelidine discovery

Historical and Scientific Context

The development of zimelidine in the early 1970s was a product of the growing understanding of neurotransmitter function in the brain [1]. Arvid Carlsson, who had already made groundbreaking discoveries on dopamine, played a central role.

- The Rationale: By the 1960s, it was understood that existing tricyclic antidepressants (TCAs) inhibited the reuptake of the neurotransmitters norepinephrine and serotonin, but they also interacted with many other receptor systems (e.g., histamine, acetylcholine), causing numerous side effects [2] [3]. Carlsson and his colleagues hypothesized that a drug targeting only serotonin reuptake could be an effective antidepressant with a better safety profile [1] [4].

- The Precursor Molecule: The search for such a specific inhibitor led to the antihistamine brompheniramine [4] [5]. Carlsson's team worked on modifying its structure, which ultimately led to the synthesis of this compound in 1971 [1] [6].

The logical pathway from existing science to this compound's creation can be summarized as follows:

Mechanism of Action and Key Experimental Data

This compound was characterized as a potent and highly specific inhibitor of serotonin (5-HT) neuronal uptake with minimal effects on other neurotransmitter systems [3].

Detailed Mechanism of Action

This compound and its active metabolite, northis compound, work by selectively blocking the sodium-dependent serotonin transporter (SERT) on the presynaptic neuron membrane [7] [3]. This blockade increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling at postsynaptic 5HT1A autoreceptors, which was presumed to underpin its antidepressant action [7].

Summary of Key Pharmacological Properties

The table below consolidates quantitative data and key experimental findings on this compound:

| Property / Aspect | Description / Value |

|---|---|

| Primary Target & Action | Potent inhibition of the Sodium-dependent serotonin transporter (SERT); minimal effect on norepinephrine (NA) or dopamine (DA) uptake [7] [3]. |

| Receptor Binding Profile | Negligible affinity for histamine (H1, H2), muscarinic acetylcholine, and alpha- and beta-adrenergic receptors [3]. |

| Key In Vivo/Ex Vivo Findings | Reduced 5-HT turnover in rats; enhanced 5-HT-mediated behaviors in mice; effects in brain regions (cortex, hippocampus, striatum) and spinal cord [3]. |

| Pharmacokinetics | Parent (this compound): Half-life ~8.4 hrs [7] [8]. Metabolite (Northis compound): Half-life ~19.4-24.9 hrs; equally pharmacologically active [7] [8]. |

Experimental Protocols Cited

The search results refer to several foundational experimental methods used to characterize this compound:

- In Vitro Monoamine Uptake Inhibition Assays: These experiments measured the ability of this compound to inhibit the uptake of radiolabeled serotonin ([3H]5-HT) and norepinephrine ([3H]NA) in synaptosomal preparations from rat brain regions. This compound showed a strong preferential inhibition of serotonin uptake over norepinephrine uptake [3].

- In Vivo Neurochemical Turnover Studies: Researchers administered this compound to rats and measured changes in the levels of serotonin and its metabolite, 5-HIAA, in the brain. A marked reduction in 5-HIAA indicated that the drug was reducing serotonin turnover, consistent with reuptake blockade [3].

- Behavioral Models in Mice: this compound was shown to enhance specific serotonin-mediated behaviors in mice, such as a syndrome induced by L-tryptophan following monoamine oxidase inhibition. This provided functional evidence of its serotonergic activity in the whole animal [3].

- Receptor Binding Assays: The affinity of this compound for various neurotransmitter receptors (e.g., histamine H1, muscarinic, adrenergic) was tested using radio-ligand binding techniques. This confirmed its clean profile and lack of significant interaction with these receptors [3].

The neurochemical pathway targeted by this compound is illustrated below:

Clinical Impact and Legacy

This compound was launched in 1982 in Europe by the Swedish firm Astra [1] [6]. Its clinical use was short-lived but profoundly influential.

- Proof of Concept for SSRIs: As the first SSRI, this compound demonstrated that selectively enhancing serotonin signaling was sufficient to produce a therapeutic antidepressant effect, validating the entire drug class [2] [4].

- Withdrawal from Market: In 1983, this compound was withdrawn worldwide following rare but serious cases of Guillain-Barré syndrome, an immunologically-mediated peripheral neuropathy [1] [7] [4]. Some reports also noted a peculiar hypersensitivity reaction with flu-like symptoms and arthralgias [7] [8].

- Paving the Way for Future Drugs: Despite its withdrawal, this compound's promising therapeutic properties inspired the rapid development of next-generation SSRIs. Fluoxetine (Prozac), approved in 1987, became the breakthrough success that cemented the SSRI class in psychiatry [2] [5].

Conclusion

This compound's story is a landmark case study in modern psychopharmacology. It was a product of mechanism-based drug discovery, guided by Arvid Carlsson's pioneering neuropharmacological research. While its own clinical life was brief due to safety issues, its role as the first SSRI validated a new therapeutic target and paved the way for safer, widely successful antidepressants that have impacted millions of patients worldwide.

References

- 1. The case of Zelmid, the first SSRI antidepressant [sciencedirect.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. The pharmacology of this compound: a 5-HT selective reuptake ... [pubmed.ncbi.nlm.nih.gov]

- 4. Arvid Carlsson, and the story of dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arvid Carlsson [en.wikipedia.org]

- 6. This compound [en.wikipedia.org]

- 7. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 8. This compound | serotonin uptake inhibitor | CAS# 56775-88-3 [invivochem.com]

Pharmacological Profile and Mechanism of Action

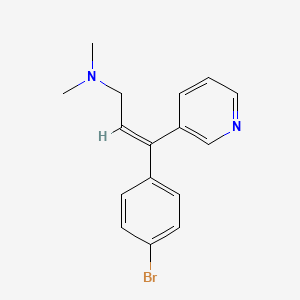

Zimelidine is a pyridylallylamine derivative, making it structurally distinct from other antidepressant classes [1] [2]. Its primary mechanism is strong and preferential inhibition of the serotonin transporter (SERT) in the brain [3].

The table below summarizes this compound's key pharmacological targets and the implications of its action:

| Target | Action | Pharmacological Consequence |

|---|---|---|

| SERT (Sodium-dependent serotonin transporter) [1] | Inhibitor | Increased synaptic concentration of serotonin; presumed therapeutic effect for depression [1]. |

| Monoamine Oxidase A (MAO-A) [1] | Inhibitor | Not a primary mechanism; precise clinical significance unknown [1]. |

| Monoamine Oxidase B (MAO-B) [1] | Inhibitor | Not a primary mechanism; precise clinical significance unknown [1]. |

| Muscarinic Acetylcholine, Histamine, & Alpha-adrenergic Receptors [3] [4] | Negligible affinity | Low incidence of anticholinergic (e.g., dry mouth), sedative, or cardiovascular side effects common with tricyclic antidepressants [4]. |

This compound's active metabolite, northis compound, is responsible for most of its pharmacological activity [4]. Long-term treatment did not attenuate the 5-HT uptake blocking effect and induced complex changes in serotonin receptor binding sites [3].

Figure: this compound and its metabolite northis compound inhibit the serotonin transporter (SERT), increasing synaptic serotonin levels.

Pharmacokinetic Profile

This compound is well-absorbed after oral administration, but it undergoes significant first-pass metabolism, reducing its absolute bioavailability to approximately 50% [5] [6]. Its pharmacokinetics are characterized by a relatively short half-life for the parent compound and a much longer one for its active metabolite.

Key pharmacokinetic parameters from a human study are summarized below [5] [6]:

| Parameter | This compound | Northis compound (Active Metabolite) |

|---|---|---|

| Bioavailability | ~50% | Not Applicable |

| Elimination Half-Life | 4.7 - 5.1 hours | 22.8 hours |

| Time to Steady-State | 3-5 days | 3-5 days |

| Urinary Excretion (Unchanged) | ~1.3% (of IV dose) | Not Specified |

Historical Context and Clinical Withdrawal

This compound was developed in the late 1970s by Arvid Carlsson at Astra AB and represented the first clinically applied "clean" SSRI [4] [7]. Clinical trials demonstrated that this compound was as effective as tricyclic antidepressants like amitriptyline but with a markedly improved side effect profile [4] [8].

Despite its promising clinical profile, this compound was withdrawn from the global market in 1983 after being linked to rare but serious and sometimes fatal cases of Guillain-Barré syndrome, an immune-mediated disorder causing peripheral neuropathy [1] [2] [7]. The drug was also associated with a peculiar hypersensitivity reaction involving skin rashes, flu-like symptoms, and joint pain, and an increase in suicidal ideation was noted [1].

The withdrawal of this compound delayed the approval of subsequent SSRIs, such as fluoxetine (Prozac), but its development proved the clinical viability of selective serotonin reuptake inhibition as an antidepressant strategy [7].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound [en.wikipedia.org]

- 3. The pharmacology of this compound: a 5-HT selective reuptake ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a review of its pharmacological properties and ... [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound in humans--plasma levels ... [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound in humans [link.springer.com]

- 7. The Rise and Sudden Fall of this compound: The First SSRI ... [psycheducation.org]

- 8. This compound: A placebo-controlled trial in depression [sciencedirect.com]

Pharmacokinetic Profile of Zimelidine and Norzimelidine

The table below summarizes key quantitative data from human studies after a single oral dose of zimelidine.

| Parameter | This compound | Northis compound | Notes & References |

|---|---|---|---|

| Elimination Half-life | 4.7 ± 1.3 h / 8.4 ± 2.0 h [1] [2] | 19.4 ± 3.6 h / 22.8 h [1] [2] | Half-life varies between studies; northis compound has a significantly longer half-life. |

| Oral Bioavailability | ~50% [1] | — | Due to significant first-pass metabolism [1]. |

| Time to Peak Plasma Concentration (T~max~) | Rapid absorption [2] | — | Northis compound forms as a metabolite; its T~max~ is delayed. |

| Mean Peak Plasma Concentration (C~max~) | 103.9 ± 34.8 ng/mL (after 100 mg dose) [2] | — | Northis compound levels exceed parent drug during chronic dosing [2]. |

| Steady-State Plasma Concentration | — | 2-4 times higher than this compound [2] | Achieved within 3-5 days of dosing [1]. |

| Protein Binding | Not fully quantified in results | Not fully quantified in results | — |

| % Excreted Unchanged in Urine | 1.26% (of IV dose) [1] | — | Indicates extensive metabolism [1]. |

Analytical Methodologies

Accurate quantification of this compound and northis compound in plasma is crucial for pharmacokinetic studies. The following validated method provides a detailed protocol.

1. Gas-Liquid Chromatography (GLC) Method [2]

- Sample Preparation: Human plasma samples are required.

- Internal Standard: Loxapine is used as the internal standard.

- Derivatization: Northis compound is chemically modified using Heptafluorobutyric Anhydride (HFBA) to enable its separation from this compound.

- Chromatography:

- Technique: Gas-Liquid Chromatography (GLC).

- Separation: The method provides a clear separation. The retention time for this compound is 6.16 minutes, and for the derivatized northis compound, it is 10.35 minutes.

- Sensitivity: The method is sensitive down to a concentration of 5 ng/mL for both compounds.

- Validation: The method has been demonstrated to be specific, sensitive, rapid, and reproducible [2].

Pharmacological Pathway and Experimental Workflow

The following diagram illustrates the metabolic fate of this compound and the primary experimental workflow for its analysis, integrating the pharmacokinetic and methodological data.

Diagram of this compound Metabolism and Analysis Workflow

Mechanism of Action and Clinical Significance

- Primary Mechanism: this compound is a selective serotonin reuptake inhibitor (SSRI). Its pharmacological profile is distinct from older tricyclic antidepressants, with the major part of its activity attributed to the inhibition of serotonin (5-HT) uptake in the central nervous system [3].

- Role of the Active Metabolite: The demethylated metabolite, northis compound, is believed to be responsible for most of this pharmacological activity [3]. Biochemical studies in patients confirmed that neuronal uptake inhibition of serotonin was correlated with plasma levels of northis compound [4].

- Selectivity: While primarily a serotonin uptake inhibitor, one study noted a smaller but significant correlation between northis compound levels and the inhibition of noradrenaline uptake, though this effect was less pronounced than with tricyclics like chlorimipramine [4].

References

- 1. of Pharmacokinetics in humans--plasma levels and urinary... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic study of this compound using a new GLC ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a review of its pharmacological properties and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical effects of this compound in man [link.springer.com]

Pharmacokinetic Parameters of Zimelidine and Norzimelidine

The table below summarizes the key pharmacokinetic parameters from a study in healthy volunteers following a single 100 mg oral dose [1] [2].

| Parameter | Zimelidine | Northis compound (Active Metabolite) |

|---|---|---|

| Mean Peak Plasma Concentration (Cmax) | 103.9 ± 34.8 ng/mL | Not Specified |

| Mean Elimination Half-Life (t₁/₂) | 8.4 ± 2.0 hours | 19.4 ± 3.6 hours |

| Time to Reach Peak Concentration (Tmax) | Rapidly absorbed | - |

During long-term administration, the metabolite accumulates; steady-state plasma concentrations of northis compound are typically 2 to 4 times higher than those of the parent this compound [1] [2].

Experimental Protocol for Pharmacokinetic Analysis

The foundational data was generated using a specific gas-liquid chromatography (GLC) method developed for quantifying this compound and northis compound in human plasma [1] [2].

- Sample Preparation: Human plasma samples containing this compound and northis compound.

- Internal Standard: Loxapine was used as the internal standard.

- Derivatization: Northis compound was chemically derivatized using heptafluorobutyric anhydride to enable its separation from this compound.

- Instrumentation: Analysis was performed using a Gas-Liquid Chromatograph.

- Chromatographic Conditions:

- This compound Retention Time: 6.16 minutes

- Northis compound Retention Time: 10.35 minutes

- Method Validation:

- Sensitivity: The lower limit of quantification for both compounds was 5 ng/mL.

- Specificity & Reproducibility: The method was confirmed to be specific, sensitive, and reproducible.

The metabolic relationship and analytical workflow for this protocol can be visualized as follows:

Diagram 1: Metabolic pathway of this compound to northis compound and the GLC analysis workflow.

Pharmacology and Mechanism of Action

This compound's therapeutic action stems from its highly selective effect on the serotonergic system [3].

- Primary Mechanism: this compound and northis compound are potent and selective inhibitors of serotonin (5-hydroxytryptamine, 5-HT) neuronal reuptake [3]. They enhance serotonergic neurotransmission by blocking the presynaptic transporter.

- Receptor Profile: this compound is notably devoid of significant affinity for several other receptors [3]. The table below contrasts its effects with typical tricyclic antidepressants (TCAs).

| Target | Effect of this compound | Contrast with Tricyclic Antidepressants (TCAs) |

|---|---|---|

| Serotonin (5-HT) Reuptake | Potent inhibition | Also inhibited, but often non-selectively |

| Norepinephrine (NA) Reuptake | Negligible effect | Strong inhibition by many TCAs |

| Muscarinic Acetylcholine Receptors | Negligible effect | Strong blockade, causing anticholinergic side effects (e.g., dry mouth, constipation) |

| Histamine H1 Receptors | Negligible effect | Strong blockade, causing sedation and weight gain |

| Alpha-adrenergic Receptors | Negligible effect | Blockade can cause orthostatic hypotension |

| Monoamine Oxidase (MAO) | No inhibition | Not targeted by TCAs, but is by MAOIs |

This selective mechanism is illustrated below:

Diagram 2: this compound selectively inhibits the serotonin reuptake transporter, increasing serotonin in the synaptic cleft.

Historical Context and Withdrawal

This compound's clinical history is a critical part of its profile.

- Introduction and Promise: this compound was developed in the late 1970s by Arvid Carlsson and was first marketed in 1982 as a pioneering SSRI with a better side effect profile than older antidepressants [4] [5].

- Withdrawal and Reason: Within about 1.5 years of its launch, the drug was withdrawn worldwide due to rare but serious cases of Guillain-Barré syndrome, an autoimmune disorder affecting the peripheral nerves, which was linked to the drug [4] [5].

References

- 1. Pharmacokinetic study of this compound using a new GLC ... [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Study of this compound Using a New GLC ... [link.springer.com]

- 3. The pharmacology of this compound: a 5-HT selective reuptake ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia.org]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Quantitative Protein Binding Data of Zimelidine

The table below summarizes the protein binding data for Zimelidine (ZIM) and its active metabolite, Northis compound (NZIM), from a clinical study measuring free (unbound) drug fractions in patient plasma and cerebrospinal fluid (CSF) [1].

| Compound | Free Fraction in CSF (%) | Free Fraction via Equilibrium Dialysis (%) | Key Binding Protein |

|---|---|---|---|

| This compound (ZIM) | 8.4 ± 1.8 | 8.6 ± 2.2 | Alpha-1-acid glycoprotein (α1-AG) |

| Northis compound (NZIM) | 18.3 ± 2.8 | 28.1 ± 3.4 | Alpha-1-acid glycoprotein (α1-AG) |

The study concluded that for the active metabolite NZIM, calculating the free fraction from the CSF/plasma ratio is more accurate than relying on equilibrium dialysis of plasma alone [1]. Variations in free drug concentration correlated with levels of alpha-1-acid glycoprotein (α1-AG) [1].

Equilibrium Dialysis Protocol

Equilibrium Dialysis (ED) is a traditional method for measuring drug-protein binding affinity. The following workflow and details are adapted from modern, high-throughput protocols [2] [3].

Experimental workflow for quantitative microdialysis (qµD) using a Rapid Equilibrium Dialysis (RED) device.

Key Protocol Steps [2] [3]:

- Device Preparation: Use a commercial 96-well Rapid Equilibrium Dialysis (RED) device with inserts partitioned by a semi-permeable membrane (8-10 kDa molecular weight cut-off).

- Sample Loading:

- Sample Chamber: Add the target protein (e.g., purified protein, plasma) and the test compound in a compatible assay buffer.

- Buffer Chamber: Add the same concentration of the test compound in buffer alone (protein-free).

- Incubation: Seal the device and incubate with gentle agitation (e.g., orbital shaker) at 37°C for approximately 6 hours to reach thermodynamic equilibrium.

- Post-Incubation Analysis: At equilibrium, sample the compound from both chambers.

- Analysis Techniques: Use RP-HPLC or LC-MS to quantify the total compound concentration in each chamber. For MS analysis, a simple dilution is often sufficient. For HPLC, the protein-containing sample can be analyzed directly without precipitation to avoid compound co-precipitation [2].

- Data Calculation:

- Calculate the partition coefficient (p), which is the ratio of the compound concentration in the sample chamber to that in the buffer chamber.

- In a compound-only control experiment (Step 3), this coefficient (p~c~) should be between 0.9 and 1.1 to confirm the compound is suitable for dialysis [2].

- A higher concentration in the protein-containing chamber indicates binding. The fraction unbound (f~u~) and the dissociation constant (K~D~) can be calculated using specialized software and equations [2].

Pharmacological Context of this compound

This compound's pharmacological profile provides context for its protein binding behavior.

- Mechanism of Action: this compound was the first selective serotonin reuptake inhibitor (SSRI). Its antidepressant action is presumed from inhibiting CNS neuronal uptake of serotonin, with minimal effects on noradrenaline, dopamine, and cholinergic, histaminergic, or adrenergic receptors [4] [5].

- Active Metabolite: this compound is metabolized to northis compound (NZIM), which is also pharmacologically active [5].

- Clinical History: Although effective, this compound was withdrawn from the worldwide market in the 1980s due to an association with rare but serious cases of Guillain-Barré syndrome and other hypersensitivity reactions [6] [4].

This compound's Mechanism and Experimental Interactions

The diagram below illustrates this compound's primary mechanism and its role in the equilibrium dialysis experiment.

This compound inhibits serotonin reuptake; only the free, unbound fraction is pharmacologically active.

References

- 1. This compound and northis compound protein binding measured by ... [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Microdialysis: Experimental Protocol and ... [mdpi.com]

- 3. [PDF] Validation of 96-well equilibrium dialysis with non- ... [semanticscholar.org]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. The pharmacology of this compound: a 5-HT selective reuptake ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

zimelidine selective serotonin reuptake inhibition

Pharmacological Profile and Mechanism of Action

Zimelidine is a pyridylallylamine derivative, making it structurally distinct from tricyclic and other antidepressants [1] [2] [3]. Its pharmacological profile is defined by a highly selective action on the serotonergic system.

- Primary Target: this compound and its active metabolite, northis compound, are potent and selective inhibitors of serotonin (5-hydroxytryptamine, 5-HT) neuronal reuptake [4] [5] [6]. This action blocks the serotonin transporter (SERT), increasing the availability of serotonin in the synaptic cleft [1].

- Selectivity: It has much less effect on noradrenaline (NA) uptake and is devoid of significant affinity for histaminergic, muscarinic, cholinergic, and alpha- and beta-adrenergic receptors [4] [5]. This selectivity was a key advancement, reducing side effects like sedation and anticholinergic effects common with older antidepressants [2].

- Long-term Effects: Repeated administration does not attenuate 5-HT uptake blocking potency but can induce changes in 5-HT receptor binding sites [4].

The diagram below illustrates the core mechanism of action of this compound.

Quantitative Pharmacological Data

The tables below summarize key quantitative data on this compound's properties and its comparison with other early SSRIs.

Table 1: Basic Chemical and Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C~16~H~17~BrN~2~ [1] [3] |

| Molecular Weight | 317.23 g/mol [1] [3] |

| Elimination Half-Life (Parent Compound) | 8.4 ± 2.0 hours [1] |

| Elimination Half-Life (Northis compound) | 19.4 ± 3.6 hours [1] [3] |

| Primary Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI) [1] [4] |

Table 2: Key Experimental Findings from Animal Studies

| Study Focus | Model/Species | Dose & Administration | Key Outcome |

|---|---|---|---|

| Morphine Tolerance [7] | Male Wistar rats (160-180 g) | 15 mg/kg, intraperitoneal (i.p.) | Significantly attenuated the development and expression of tolerance to morphine-induced antinociception. |

| Neuronal Responsiveness [6] | Sprague-Dawley rats (150-250 g) | 5 mg/kg, i.p., daily for 14 days | Did not modify the responsiveness of CA3 hippocampal pyramidal neurons to applied 5-HT. |

| Feeding Behavior [6] | Fasted rats | 0.2, 2, 20 nmol/100 nL, into medial amygdaloid nucleus | Evoked dose-dependent hypophagic (appetite-suppressing) effects. |

Detailed Experimental Protocol

The following is a detailed methodology from a key study investigating this compound's effect on morphine tolerance [7], which can serve as a reference for related research.

- Animals: The study used adult male Wistar albino rats (weighing 160-180 g, n=72). Animals were acclimatized to laboratory conditions with free access to food and water, maintained on a 12-hour light/dark cycle.

- Drug Administration: Morphine sulphate and this compound (dissolved in saline) were administered via subcutaneous (s.c.) and intraperitoneal (i.p.) routes, respectively, in a volume of 10 ml/kg.

- Induction of Morphine Tolerance: A 3-day cumulative dosing regimen was used:

- Day 1: Morphine at 30 mg/kg (a.m.) and 45 mg/kg (p.m.).

- Day 2: Morphine at 60 mg/kg (a.m.) and 90 mg/kg (p.m.).

- Day 3: Morphine at 120 mg/kg, administered twice.

- Assessment of Antinociception: Tolerance was evaluated on day 4 using a challenge dose of morphine (5 mg/kg). Antinociception was measured with:

- Tail-flick Test: Using a standardized apparatus; cutoff latency was 15 seconds to prevent tissue damage.

- Hot-plate Test: Temperature adjusted to 55 ± 1°C; cutoff time was 30 seconds.

- Data Analysis: Antinociceptive response was calculated as % Maximum Possible Effect (%MPE). Data were expressed as mean ± SEM and analyzed using analysis of variance (ANOVA) followed by Tukey's test, with P < 0.05 considered significant.

- Experimental Groups: Animals were treated with this compound (15 mg/kg; i.p.) to evaluate its effects on the development or expression of morphine tolerance.

Adverse Effects and Market Withdrawal

Despite its promising pharmacological profile, this compound was withdrawn from the global market.

- Primary Reasons: The withdrawal was due to rare but serious cases of Guillain-Barré syndrome, a disorder affecting the peripheral nervous system, and a peculiar hypersensitivity reaction involving flu-like symptoms, skin rash, arthralgias, and eosinophilia [1] [5] [3].

- Other Concerns: The drug was also associated with an increase in suicidal ideation and/or attempts in depressive patients [1].

- Legacy: Its withdrawal paved the way for subsequent SSRIs, such as fluvoxamine and fluoxetine, which had a better safety profile [3] [8].

Research Legacy and Significance

This compound's development, guided by Arvid Carlsson, was a pivotal proof-of-concept for the SSRI class [3] [8]. It demonstrated that targeting the serotonergic system with high specificity was a viable and effective strategy for treating depression with a more favorable side-effect profile regarding cardiotoxicity and anticholinergic effects compared to tricyclic antidepressants [2].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound: a review of its pharmacological properties and ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. The pharmacology of this compound: a 5-HT selective reuptake ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. This compound | SERT inhibitor [medchemexpress.com]

- 7. This compound attenuates the development of tolerance to ... [pmc.ncbi.nlm.nih.gov]

- 8. Did Serendipity Contribute to the Discovery of New ... [pmc.ncbi.nlm.nih.gov]

zimelidine pharmacodynamic profile

Mechanism of Action and Signaling

Zimelidine's antidepressant action is presumed to be linked to its potent and selective inhibition of the serotonin transporter (SERT) [1]. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

The following diagram illustrates the core signaling mechanism of this compound:

Figure 1: this compound inhibits the serotonin transporter (SERT), blocking serotonin reuptake and increasing its concentration in the synaptic cleft to enhance serotonergic signaling.

Experimental Protocols for Pharmacodynamic Analysis

Key experimental methodologies used in foundational this compound studies are outlined below:

| Experimental Goal | Detailed Methodology & System | Key Measurements & Outcomes |

|---|

| In Vitro Transporter Inhibition | System: Synaptosomal preparations or cells expressing recombinant human monoamine transporters. Procedure: Tissue homogenization and centrifugation to isolate synaptosomes. Incubation with radiolabeled serotonin (e.g., ^3H-5-HT) and various concentrations of this compound/northis compound. Use of specific inhibitors to define non-specific binding [2]. | Quantitative Measure: IC₅₀ value (concentration causing 50% inhibition of serotonin reuptake). Comparison of IC₅₀ for 5-HT vs. norepinephrine/dopamine transporters to establish selectivity [2]. | | In Vivo Neurochemical & Behavioral Assays | System: Animal models (e.g., rodents). Procedure: Administration of this compound followed by microdialysis or measurement of serotonin synthesis/metabolite levels. Behavioral tests like the forced swim test (FST) or tail suspension test (TST) to assess antidepressant-like activity [2] [3]. | Measurements: Extracellular 5-HT levels in brain regions (e.g., hippocampus, cortex) via HPLC. Reduction in immobility time in FST/TST. Potentiation of serotonergic behaviors induced by 5-HTP (5-hydroxytryptophan) [2]. | | Receptor Binding Profile | System: Radioligand binding assays using brain membrane homogenates. Procedure: Incubation of tissue with radiolabeled ligands for specific receptors (e.g., ^3H-atropine for muscarinic, ^3H-mepyramine for H1 histaminergic) in presence/absence of this compound. Determination of displacement potency [2] [1]. | Key Outcome: Ki value (inhibition constant). This compound showed weak affinity for muscarinic, histaminergic H1, and α-adrenergic receptors, explaining its low incidence of anticholinergic and sedative side effects [2] [1]. |

Historical Context and Clinical Trajectory

This compound's development and withdrawal were pivotal events in psychopharmacology, summarized in the timeline below:

Figure 2: Timeline of this compound's development and withdrawal, which paved the way for subsequent SSRIs.

Legacy and Impact

This compound's brief clinical life cemented several key principles in antidepressant development [4] [5] [6]:

- Proof of Concept for SSRIs: It validated that selective serotonin reuptake inhibition was a sufficient and effective mechanism for treating depression.

- Improved Tolerability: Its clinical profile demonstrated that antidepressants could have fewer anticholinergic and cardiotoxic effects than TCAs.

- Rational Drug Design: It was a prime example of mechanism-based discovery, moving away from the serendipitous findings of earlier decades.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound: a review of its pharmacological properties and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonergic signaling plays a deeply conserved role in ... [pmc.ncbi.nlm.nih.gov]

- 4. Did Serendipity Contribute to the Discovery of New ... [imrpress.com]

- 5. The case of Zelmid, the first SSRI antidepressant [sciencedirect.com]

- 6. This compound - an overview [sciencedirect.com]

Comprehensive Technical Analysis of Zimelidine's Effects on Monoamine Transporters

Introduction and Executive Summary

Zimelidine represents a landmark in psychopharmacology as the first selective serotonin reuptake inhibitor (SSRI) to be marketed, though it was subsequently withdrawn due to safety concerns. Developed in the late 1970s and early 1980s, this compound emerged from research aimed at creating antidepressants with improved specificity for monoamine systems compared to existing tricyclic antidepressants (TCAs). Unlike TCAs which affected multiple neurotransmitter systems, this compound was deliberately designed to preferentially inhibit serotonin (5-hydroxytryptamine, 5-HT) reuptake with minimal impact on noradrenaline (NA) and dopamine (DA) transporters, representing a significant advancement in targeted antidepressant development [1] [2]. This whitepaper provides a comprehensive technical analysis of this compound's effects on noradrenaline and dopamine uptake mechanisms, drawing from original research studies and pharmacological data to present a detailed resource for researchers and drug development professionals.

The historical significance of this compound lies in its role as a proof-of-concept for the SSRI class, demonstrating that selective serotonin reuptake inhibition alone could produce antidepressant effects. Despite its withdrawal from clinical use due to association with Guillain-Barré syndrome and other adverse effects, this compound remains an important compound for understanding structure-activity relationships in monoamine transporter inhibition and continues to inform the development of newer antidepressants with improved safety profiles [3] [4].

Pharmacological Profile and Historical Context

This compound is a pyridylallylamine compound with a novel chemical structure unrelated to the tricyclic, tetracyclic, or monoamine oxidase inhibitor classes of antidepressants that preceded it. The drug undergoes extensive first-pass metabolism to its primary active metabolite, northis compound, which is responsible for a substantial portion of its pharmacological activity [2]. The discovery of this compound emerged from systematic research by Arvid Carlsson and colleagues who sought to develop selective inhibitors of serotonin reuptake based on the serotonin hypothesis of depression [3].

The development timeline of this compound is particularly significant in the history of psychopharmacology:

- 1970s: Initial synthesis and pharmacological characterization demonstrating selective serotonin reuptake inhibition

- 1981: Market introduction in some European countries as the first SSRI antidepressant

- 1983: Withdrawal from worldwide markets due to cases of Guillain-Barré syndrome and other hypersensitivity reactions [3] [5]

Despite its withdrawal, this compound's unique pharmacological profile continues to make it a compound of significant research interest, particularly regarding the relationship between selective serotonin reuptake inhibition and antidepressant efficacy, as well as the role of metabolite activity in therapeutic and adverse effects.

Monoamine Transporter Selectivity Data

This compound demonstrates a pronounced selectivity for the serotonin transporter (SERT) over both the noradrenaline transporter (NET) and dopamine transporter (DAT). This selectivity profile was characterized through multiple experimental approaches including in vitro synaptosomal preparations, platelet uptake studies, and in vivo measurements in both animal models and human subjects [1] [2] [6].

Table 1: Monoamine Transporter Inhibition Profile of this compound and Northis compound

| Transporter | Inhibition Potency | Experimental System | Key Findings |

|---|---|---|---|

| Serotonin (SERT) | High (Primary target) | Rat brain synaptosomes | Concentration-dependent inhibition; IC₅₀ values in nanomolar range |

| Noradrenaline (NET) | Weak | Rat hypothalamic slices | Minimal effect at therapeutic doses; >10x less potent than for SERT |

| Dopamine (DAT) | Very weak/none | Rat striatal preparations | Negligible inhibition even at high concentrations |

The selectivity ratio of this compound and its active metabolite northis compound for SERT over NET has been estimated to be approximately 30:1 based on in vitro studies, with even greater selectivity over DAT [1] [2]. This stands in marked contrast to earlier tricyclic antidepressants like imipramine, which noncompetitively inhibited the uptake of all three monoamines under study, albeit with greater specificity for serotonin [7].

Table 2: Comparative Monoamine Transporter Inhibition Profiles

| Compound | SERT Inhibition | NET Inhibition | DAT Inhibition | Selectivity Profile |

|---|---|---|---|---|

| This compound | High | Weak | Very weak/Negligible | Selective SERT inhibitor |

| Imipramine | Moderate | Moderate | Moderate | Non-selective |

| Desipramine | Weak | High | Weak | Selective NET inhibitor |

| Viloxazine | Moderate | Moderate | Moderate | Mixed |

The selectivity of this compound was further demonstrated in human studies where treatment resulted in a pronounced inhibition of serotonin uptake in platelets, decrease in whole blood serotonin, and inhibition of accumulation of radiolabeled serotonin in rat hypothalamic synaptosomes incubated in patient plasma. In contrast, the accumulation of radiolabeled noradrenaline in rat synaptosomes incubated in patient plasma was only slightly affected by this compound treatment [8].

Experimental Protocols and Methodologies

In Vitro Synaptosomal Uptake Studies

The primary methodology for assessing this compound's effects on monoamine uptake mechanisms involved synaptosomal preparations from rat brain regions:

- Tissue Preparation: Crude synaptosomal fractions were prepared from specific brain regions of rats (typically hypothalamus for serotonin and noradrenaline studies, striatum for dopamine) through differential centrifugation following homogenization in isotonic sucrose solution [7] [6].

- Uptake Assay: Synaptosomes were incubated in oxygenated physiological buffer containing radiolabeled monoamines (³H-noradrenaline, ¹⁴C-5-hydroxytryptamine, or ³H-dopamine) with and without this compound or its metabolites [6] [8].

- Kinetic Analysis: Transport kinetics were analyzed using Lineweaver-Burk plots to determine the mechanism of inhibition (competitive, noncompetitive, or mixed) [7].

- Specificity Assessment: Selectivity was determined by comparing IC₅₀ values across different monoamine transporters in parallel experiments [1].

This experimental approach allowed researchers to determine that this compound preferentially inhibited serotonin transport with a greater specificity for serotonin compared to other monoamines, and that the active centers of noradrenaline and dopamine carriers were very much alike, while those of catecholamine and serotonin carriers were less alike [7].

Platelet Serotonin Uptake in Clinical Studies

Human platelet models provided a peripheral marker of central serotonin uptake activity:

- Blood Collection: Venous blood samples were collected from depressed patients before and during this compound treatment [8].

- Platelet Isolation: Platelets were isolated through differential centrifugation and washing procedures.

- Uptake Measurement: Uptake of radiolabeled serotonin (¹⁴C-5-HT) was measured under defined incubation conditions [8].

- Correlation Analysis: Platelet serotonin uptake inhibition was correlated with plasma concentrations of this compound and northis compound, and with clinical outcomes.

These studies demonstrated that the mean uptake of ¹⁴C-5-HT in patients' platelets before treatment was significantly lower than in control groups, and that this compound (mainly via its metabolite northis compound) caused a pronounced inhibition of serotonin uptake in platelets [8].

Receptor Binding Studies

To characterize this compound's specificity beyond monoamine transporters, researchers conducted comprehensive receptor binding assays:

- Membrane Preparation: Cerebral cortex membranes were prepared from rat brain through homogenization and centrifugation.

- Radioligand Binding: Binding of this compound and northis compound to various receptors was assessed using specific radioligands for serotonin receptors (³H-5-HT), β-adrenoceptors (³H-dihydroalprenolol), dopamine receptors (³H-spiroperidol), muscarinic receptors, and histamine receptors [1] [6].

- Affinity Determination: IC₅₀ values and inhibition constants were calculated from competition binding experiments.

These studies confirmed that this compound had low affinities for postsynaptic serotonin receptors, α- and β-noradrenergic receptors, dopamine receptors, muscarinic receptors, and histamine receptors, explaining its reduced side effect profile compared to tricyclic antidepressants [1] [2].

Metabolite Activity and Kinetic Properties

The metabolism of this compound plays a crucial role in its pharmacological effects, with northis compound (the N-demethylated metabolite) contributing significantly to the overall activity profile:

Table 3: Pharmacokinetic Parameters of this compound and Northis compound

| Parameter | This compound | Northis compound |

|---|---|---|

| Time to Peak Plasma Concentration | 1-2 hours | 3-5 hours |

| Elimination Half-Life | 4-8 hours | 15-31 hours |

| Plasma Protein Binding | ~90% | ~75% |

| Volume of Distribution | ~4 L/kg | ~9 L/kg |

| Bioavailability | 20-50% | Higher due to metabolite formation |

Northis compound is not only more potent than the parent compound but also has a longer elimination half-life and higher distribution into highly perfused tissues including the brain [2]. After repeated administration, the concentration of northis compound in the hypothalamus was significantly correlated with the degree of inhibition of serotonin accumulation [6]. The extensive metabolism and active metabolite formation have important implications for dosing regimens and the time course of therapeutic effects.

This compound's kinetic parameters show age-dependent changes, with plasma concentrations of both this compound and northis compound being higher in elderly patients compared to younger subjects, with prolonged half-lives and reduced plasma protein binding in older populations [2].

Receptor Interaction Profile

A key advantage of this compound over earlier antidepressants was its minimal interaction with neurotransmitter receptors beyond the serotonin transporter:

- Cholinergic Receptors: this compound had a negligible action on muscarinic receptors and failed to affect cholinergic-induced activity, explaining its low incidence of anticholinergic side effects such as dry mouth, constipation, and urinary retention [1] [2].

- Adrenergic Receptors: The drug displayed very weak affinity for α₁-, α₂-, and β-noradrenergic receptors, contributing to its favorable cardiovascular profile [1] [2].

- Histamine Receptors: this compound was practically devoid of action on histamine H₁ and H₂ receptors, explaining its lack of sedative effects and weight gain associated with many tricyclic antidepressants [1] [2].

- Dopamine Receptors: Binding studies demonstrated no significant affinity for dopamine receptors, consistent with its lack of effect on dopamine uptake and absence of extrapyramidal side effects [6].

This clean receptor profile represented a significant advancement in antidepressant design, as it translated to reduced side effects and improved tolerability compared to tricyclic antidepressants, particularly regarding anticholinergic, sedative, and cardiovascular adverse effects [2] [9].

Clinical Correlations and Therapeutic Implications

The selective serotonin uptake inhibition profile of this compound had several important clinical implications:

- Efficacy: Clinical trials demonstrated that this compound had overall efficacy comparable to reference antidepressants (amitriptyline, desipramine, maprotiline, and doxepin) in depressive illness, but with a different side effect profile [2] [9].

- Side Effect Profile: At dosages which achieved similar clinical improvement, this compound did not cause sedation, and anticholinergic side effects were mild and occurred infrequently [2] [9].

- Special Populations: The drug appeared to be effective and well tolerated in elderly patients, though dosage reduction was recommended due to age-dependent pharmacokinetics [2].

- Biomarker Correlations: Patients with a low pretreatment level of 5-hydroxyindoleacetic acid (5-HIAA) in the cerebrospinal fluid responded significantly better to this compound treatment than those with high pretreatment levels, suggesting a potential biomarker for treatment selection [8].

The following diagram illustrates the relationship between this compound's pharmacological profile and its clinical effects:

Figure 1: Relationship between this compound's pharmacological profile and clinical effects

Despite its promising clinical profile, this compound was associated with serious adverse effects including Guillain-Barré syndrome and hypersensitivity reactions that ultimately led to its withdrawal from the market [3] [5]. These adverse effects highlight the importance of comprehensive safety profiling even for compounds with excellent target selectivity and therapeutic effects.

Conclusion and Research Significance

Although this compound is no longer in clinical use, its development represented a watershed moment in psychopharmacology, demonstrating that selective serotonin reuptake inhibition alone could produce antidepressant efficacy while minimizing the troublesome side effects associated with non-selective tricyclic antidepressants. The compound's clean receptor profile and selective action on the serotonin transporter established a new paradigm for antidepressant development that influenced subsequent drug discovery efforts.

For contemporary researchers, this compound continues to offer valuable insights into structure-activity relationships for monoamine transporter inhibitors and the complex interplay between primary pharmacological targets and off-target effects that influence both therapeutic and adverse outcomes. The history of this compound underscores the importance of comprehensive safety evaluation alongside efficacy studies, even for compounds with highly favorable target selectivity profiles.

References

- 1. The pharmacology of this compound: a 5-HT selective reuptake ... [pubmed.ncbi.nlm.nih.gov]

- 2. : A Review of its Pharmacological Properties and... This compound [link.springer.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 6. Effects of this compound on serotoninergic and noradrenergic ... [link.springer.com]

- 7. [Mechanism of the inhibiting effect of atypical antidepressants and...] [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound and desipramine on serotonin and ... [link.springer.com]

- 9. A Double-Blind Study of this compound, a Serotonin Uptake ... [pubmed.ncbi.nlm.nih.gov]

zimelidine withdrawal from market reasons

Primary Reason for Market Withdrawal

The decision to withdraw zimelidine was driven by the occurrence of Guillain-Barré syndrome (GBS) in some patients [1] [2] [3]. This association was deemed an unacceptable risk that outweighed the drug's benefits.

- Condition: Guillain-Barré syndrome is an autoimmune disorder that attacks the peripheral nerves [3].

- Clinical Presentation: Cases linked to this compound involved symptoms such as muscle weakness, paralysis, and potentially life-threatening respiratory failure [4] [3]. Some patients exhibited distal weakness more than proximal weakness, sometimes with cranial nerve involvement [4].

- Supporting Data: Cerebrospinal fluid (CSF) analysis in these cases often showed a high protein level, and some patients had documented reduced nerve conduction velocities, consistent with a demyelinating neuropathy [4].

Other Documented Safety Concerns

While GBS was the primary cause for withdrawal, other adverse effects were reported, which contributed to the overall safety profile assessment.

| Concern | Description |

|---|---|

| Other Neurological Effects | Tremors, seizures, and extrapyramidal symptoms (movement disorders) were noted [3]. |

| Liver Toxicity | Rare cases of hepatitis and liver failure were reported, necessitating monitoring of liver enzymes [3]. |

| Serotonin Syndrome | A known risk with SSRIs, this potentially life-threatening condition involves agitation, confusion, rapid heart rate, and muscle rigidity [3]. |

| Withdrawal Symptoms | Abrupt discontinuation could cause flu-like symptoms, dizziness, and "brain zaps" [3]. |

This compound's Development and Withdrawal Timeline

The following diagram outlines the key events from this compound's development to its market withdrawal.

Key events in the history of this compound

- Development (1970s): this compound was developed in Sweden by Arvid Carlsson and his team at Astra AB. It was derived from the antihistamine pheniramine and represented a novel class of antidepressants [1] [5].

- Market Launch (1982): It was launched in Europe under brand names like Zelmid and was noted for its efficacy with fewer anticholinergic side effects than older tricyclic antidepressants [4] [6] [5].

- Identification of Risk & Withdrawal (1983-1984): Within a year and a half of its launch, reports of GBS emerged. The drug was subsequently withdrawn worldwide in 1983-1984 [4] [1] [7].

Impact and Legacy

This compound's withdrawal had an immediate impact but ultimately paved the way for future SSRIs.

- Regulatory Caution: The incident made regulatory agencies like the FDA more cautious about approving the next SSRI, fluoxetine (Prozac), which was approved in 1987 after a lengthy review [5].

- Confirmation of SSRI Viability: Subsequent SSRIs (e.g., fluoxetine, sertraline, paroxetine) did not show the same risk of GBS, confirming that the issue was specific to this compound and not the entire SSRI class [5].

This compound's history serves as a critical case study in drug development, highlighting the importance of robust post-marketing surveillance and the potential for rare, serious adverse effects to emerge only after a drug is in widespread use.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Zimeldine - an overview [sciencedirect.com]

- 3. dihydrochloride monohydrate,(prescription) this compound [microbiomeprescription.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. The Rise and Sudden Fall of this compound : The First SSRI | 2020-11-16 [thecarlatreport.com]

- 6. This compound: a review of its pharmacological properties and ... [pubmed.ncbi.nlm.nih.gov]

- 7. 5 reasons to think twice before taking an antidepressant - Empower... [empowertotalhealth.com.au]

Zimelidine: A Technical Profile of the First Selective Serotonin Reuptake Inhibitor

Historical Context and Rational Drug Design

Zimelidine represents a landmark achievement in rational drug design. Developed in the late 1970s by Arvid Carlsson and colleagues at Astra AB, it was the first Selective Serotonin Reuptake Inhibitor (SSRI) to be marketed [1] [2]. Its development followed the strategy of creating a new drug capable of affecting a specific biological target—the serotonin transporter—while avoiding effects on other sites, with the goal of producing an agent that was more efficacious, safer, and better tolerated than older tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) [2].

The compound was synthesized as a derivative of the antihistamine brompheniramine [1] [2]. Researchers were investigating compounds with structures similar to brompheniramine due to its known antidepressant activity [1]. This compound, a pyridylallylamine, possessed a distinct structural scaffold from the tricyclic and tetracyclic antidepressants that dominated the market at the time [3]. It was first sold in 1982 but was withdrawn worldwide within two years due to rare but serious cases of Guillain-Barré syndrome [1] [4]. Despite its short market life, it served as the crucial template for the subsequent generation of SSRIs, including fluoxetine (Prozac) [2].

Chemical Synthesis and Structure-Activity Relationship (SAR)

The core structure of this compound is (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine [1] [4]. Early synthetic efforts focused on obtaining compounds with the cis configuration (with respect to the pyridyl and allylamine groups) to optimize activity [5].

Key Synthetic Routes and Analogues

Multiple synthetic routes were employed [5]:

- Method 1 & 2: Utilized suitably substituted benzoylpyridines as starting materials.

- Method 3 & 4: Involved direct displacement of the para-bromine atom in the this compound structure or conversion via a corresponding lithio derivative to introduce various substituents (H, Cl, I, CN, Me, SiMe₃, SMe).

SAR studies from these synthetic programs revealed critical structure-activity insights [5]:

- Para-substitution on the bromophenyl ring favored serotonin (5-HT) reuptake inhibition activity.

- Ortho-substitution favored noradrenaline (NA) reuptake inhibition in the cis series.

- The inhibitory effect on 5-HT uptake in vitro was relatively insensitive to variations in the para substituent.

- Pronounced in vivo effects were observed primarily with the halogens Cl, Br, and I.

Table 1: Key Properties of this compound and its Active Metabolite

| Property | This compound (Parent Compound) | Northis compound (Active Metabolite) |

|---|---|---|

| Chemical Formula | C₁₆H₁₇BrN₂ [1] | Information Not Available |

| Molar Mass | 317.230 g·mol⁻¹ [1] | Information Not Available |

| Elimination Half-life | 8.4 ± 2.0 hours [1] [4] | 19.4 ± 3.6 hours [1] [4] |

| Contribution to Activity | Partial | Responsible for the majority of the pharmacological activity [3] |

| Steady-State Ratio (vs. Parent) | 1 | ~3 [6] |

Pharmacology and Mechanism of Action

Primary Mechanism: Selective Serotonin Reuptake Inhibition

This compound and its main active metabolite, northis compound, preferentially inhibit neuronal uptake of serotonin (5-hydroxytryptamine, 5-HT) both in vitro and in vivo, while exhibiting minimal effects on noradrenaline (NA) and dopamine (DA) uptake [7] [4].

Key pharmacological characteristics include [7]:

- Blockade of 5-HT uptake in multiple brain regions (cerebral cortex, hippocampus, striatum, hypothalamus, and spinal cord), indicating effects on both ascending and descending 5-HT pathways.

- Lack of ancillary receptor activities: this compound is devoid of significant affinity for muscarinic cholinergic, histaminergic (H1 and H2), and α- and β-adrenergic receptors. This clean receptor profile explained its more favorable side-effect profile compared to TCAs [7] [3].

- Reduction of 5-HT turnover in low doses and enhancement of 5-HT-mediated behaviors in mice.

- Unlike TCAs, this compound lacks membrane-stabilizing action, which is associated with cardiotoxicity and lowered seizure thresholds [8].

Pharmacokinetic Profile

This compound exhibits predictable pharmacokinetics [6] [9]:

- It is well absorbed after oral administration.

- It undergoes first-pass metabolism in the liver to form its primary, and more active, metabolite, northis compound, via N-demethylation.

- At steady state, the concentration of northis compound predominates over the parent compound by a ratio of approximately 3 to 1 [6].

- The variation in steady-state concentration of northis compound for a given dose in adults is about twofold, a range that can be reduced by correcting for patient weight [6].

The following diagram illustrates the core pharmacological pathway and metabolic transformation of this compound.

Figure 1: this compound's core mechanism involves liver conversion to northis compound, with both compounds blocking serotonin reuptake via SERT.

Clinical Efficacy and Therapeutic Profile

Clinical studies prior to its withdrawal demonstrated that this compound was an effective antidepressant with a unique profile.

Table 2: Clinical Profile of this compound from Pre-Withdrawal Studies

| Aspect | Clinical Findings |

|---|---|

| Overall Efficacy | Comparable to amitriptyline, desipramine, maprotiline, and doxepin [3]. |

| Onset of Action | Similar to other SSRIs; therapeutic effects took 2-4 weeks despite rapid SERT inhibition [2]. |

| Side Effect Profile | Fewer anticholinergic effects (e.g., dry mouth, constipation) and less sedation than TCAs [3]. |

| Cardiovascular Effects | Less likely to cause serious cardiotoxicity in therapeutic or overdose settings compared to TCAs [3]. |

| Other Indications | Effective for cataplexy in narcolepsy without causing daytime sleepiness [1]. Shown potential in phobic anxiety and OCD [3] [2]. |

| Common Side Effects | Nausea, headache, sleep disturbance [1] [3]. |

| Serious Adverse Events | Rare occurrences of Guillain-Barré syndrome, a peripheral neuropathy; hypersensitivity reactions [1] [4]. |

Legacy and Impact on Drug Development

Although this compound itself was unsuccessful, its development was a pivotal event in psychopharmacology.

- Proof of Concept for SSRIs: It was the first drug to confirm that selective inhibition of serotonin reuptake was a viable and effective therapeutic principle for treating depression [2].

- Foundation for Later SSRIs: Its discovery and the subsequent understanding of its mechanism directly paved the way for the development and commercial success of second-generation SSRIs like fluoxetine (Prozac), sertraline, and paroxetine [2].

- Shift in Drug Design: It exemplified the success of rational drug design, moving away from agents with complex pharmacological profiles (like TCAs) towards targeted therapies with improved safety and tolerability [8] [2].

References

- 1. This compound [en.wikipedia.org]

- 2. Development and discovery of SSRI drugs [en.wikipedia.org]

- 3. This compound: a review of its pharmacological properties and ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Synthesis of pyridylallylamines related to this compound and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative pharmacokinetics of this compound and ... [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacology of this compound: a 5-HT selective reuptake ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - an overview [sciencedirect.com]

- 9. Pharmacokinetics of this compound. Systemic availability ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Review: Zimelidine's Pharmacological Properties

Introduction and Historical Context

Zimelidine was a groundbreaking pharmaceutical achievement as the first selective serotonin reuptake inhibitor (SSRI) antidepressant to be marketed. Developed in the late 1970s and early 1980s by Arvid Carlsson and the Swedish company Astra AB, this compound emerged from strategic research into compounds with structures similar to brompheniramine, an antihistamine with documented antidepressant activity [1]. The drug represented a significant departure from existing antidepressant classes, both structurally and mechanistically, as it was a pyridylallylamine compound structurally unrelated to tricyclic and tetracyclic antidepressants [2] [1].

This compound was first marketed in 1982 with considerable promise due to its novel mechanism and favorable initial safety profile [1]. However, within approximately 1.5 years of its introduction, rare but serious cases of Guillain-Barré syndrome emerged in association with the drug, along with other hypersensitivity reactions [3] [1]. These safety concerns prompted its worldwide withdrawal from the market, though it continued to be used "on license" in Sweden for several years due to its recognized therapeutic properties [4]. Despite its brief market presence, this compound served as the foundational prototype for the SSRI class, directly paving the way for subsequent successful antidepressants including fluvoxamine and fluoxetine [1] [4].

Mechanism of Action and Pharmacodynamics

Primary Mechanism: Selective Serotonin Reuptake Inhibition

This compound exhibits a highly specific pharmacological profile characterized by its potent and preferential inhibition of serotonin (5-hydroxytryptamine, 5-HT) neuronal uptake both in vitro and in vivo, while demonstrating minimal effects on noradrenaline (NA) and dopamine (DA) uptake systems [5] [6]. The drug appears to owe the majority of its pharmacological activity to its demethylated metabolite, northis compound, which is formed extensively following administration [2] [6].

The sequence of pharmacological activity begins with this compound administration and proceeds through metabolic activation and targeted transporter inhibition, ultimately resulting in enhanced serotonergic signaling with minimal effects on other neurotransmitter systems.

Figure 1: Pharmacological Activation and Primary Mechanism of this compound

Receptor Binding Profile

A distinctive advantage of this compound over earlier antidepressant classes was its minimal affinity for various neurotransmitter receptors responsible for the troublesome side effects associated with tricyclic antidepressants (TCAs) [5] [6]:

- Muscarinic cholinergic receptors: Negligible activity, explaining minimal anticholinergic effects [5]

- Histamine H1 and H2 receptors: Practically devoid of action, accounting for low sedative potential [5]

- α- and β-Noradrenergic receptors: Negligible action, contributing to favorable cardiovascular profile [6]

- Dopamine receptors: Minimal affinity [6]

This clean receptor binding profile represented a significant therapeutic advantage over tricyclic antidepressants, which typically exhibited substantial activity at muscarinic, histaminic, and adrenergic receptors, resulting in predictable side effect burdens [6].

Long-term Neuroadaptive Effects

Following chronic administration, this compound demonstrated interesting neuroadaptive changes distinct from those observed with tricyclic antidepressants:

- No attenuation of serotonin uptake blocking potency with long-term treatment [5]

- Induction of novel 5-HT receptor binding sites characterized by low affinity and high capacity [5]

- Reduction in the number of high affinity 5-HT receptor binding sites [5]

- Slight reduction in β-adrenergic receptor density in brain tissue after chronic administration [5]

These receptor-level adaptations with prolonged this compound administration may contribute to its therapeutic antidepressant effects and represent an important area for understanding SSRI mechanisms more broadly.

Pharmacokinetic Profile

Absorption and Distribution

This compound exhibits predictable pharmacokinetic properties with some notable characteristics regarding its absorption and distribution:

- Peak plasma concentrations of this compound occur 1-2 hours after oral ingestion [6]

- Northis compound formation peaks at 3-5 hours post-dose, with concentrations typically exceeding the parent compound [6]

- Bioavailability of this compound ranges between 20-50%, suggesting significant hepatic first-pass metabolism [6]

- The volume of distribution is approximately 4 L/kg for this compound and 9 L/kg for northis compound [6]

- Plasma protein binding is 90% for this compound and 75% for northis compound [6]

- Northis compound readily distributes into cerebrospinal fluid, confirming central nervous system penetration [6]

Metabolism and Elimination

This compound undergoes extensive hepatic metabolism through multiple pathways, with demethylation representing the primary route of biotransformation to the active metabolite northis compound [2] [6]. The metabolic fate and elimination characteristics are characterized by:

- Extensive demethylation to northis compound as the primary metabolic pathway [6]

- Major metabolites include this compound N-oxide and an acrylic acid derivative with its corresponding N-oxide [6]

- Elimination half-life of this compound is 4-8 hours, while northis compound exhibits a substantially longer half-life of 15-31 hours [2] [3] [6]

- Excretion occurs primarily via renal route, with approximately 63% of radiolabeled dose recovered in urine within 96 hours in rat studies, with the remainder appearing in feces [6]

Table 1: Key Pharmacokinetic Parameters of this compound and Northis compound

| Parameter | This compound | Northis compound |

|---|---|---|

| Time to Peak Plasma Concentration | 1-2 hours | 3-5 hours |

| Elimination Half-life | 4-8 hours | 15-31 hours |

| Volume of Distribution | ~4 L/kg | ~9 L/kg |

| Plasma Protein Binding | ~90% | ~75% |

| Bioavailability | 20-50% | - |

Special Population Considerations

Limited studies in elderly patients and subjects revealed important age-related pharmacokinetic differences:

- Higher plasma concentrations of both this compound and northis compound in older compared to younger subjects [6]

- Prolonged half-lives for both compounds in elderly patients [6]

- Reduced plasma protein binding in older individuals [6]

- These findings support the recommended dosage reduction in elderly populations [6]

Therapeutic Efficacy and Clinical Applications

Antidepressant Efficacy

Controlled clinical trials demonstrated that this compound, at dosages between 150-300 mg daily, possessed antidepressant efficacy comparable to established tricyclic antidepressants:

- Overall efficacy equivalent to amitriptyline, desipramine, maprotiline, and doxepin in depressive illness [2] [6]

- Mood-elevating effects potentially superior to some comparative agents in certain studies [6]

- Onset of action similar to conventional antidepressants [2]

- Effective in elderly depressed patients with appropriate dosage adjustment [2] [6]

Additional Therapeutic Applications

Beyond major depressive disorder, preliminary investigations suggested potential efficacy for other clinical indications:

- Concomitant anxiety in depressed patients responded favorably to this compound treatment [2] [6]

- Phobic anxiety disorders showed improvement in uncontrolled preliminary studies [2] [6]

- Cataplexy associated with narcolepsy was effectively controlled without causing daytime sedation [1]

The antianxiety properties of this compound represented a particularly valuable clinical attribute, potentially offering a single-agent approach for the common clinical presentation of mixed depression and anxiety.

Table 2: Comparative Therapeutic Profile of this compound Versus Tricyclic Antidepressants

| Therapeutic Aspect | This compound | Tricyclic Antidepressants |

|---|---|---|

| Antidepressant Efficacy | Equivalent to TCAs | Reference standard |

| Antianxiety Effects | Demonstrated efficacy | Variable among agents |

| Sedative Properties | Minimal to absent | Prominent with many agents |

| Onset of Action | Similar to TCAs | Typically 2-4 weeks |

| Elderly Tolerance | Generally good, with dose adjustment | Often problematic |

Adverse Effect Profile and Safety Considerations

General Adverse Effects

This compound exhibited a generally favorable adverse effect profile in comparison with tricyclic antidepressants, particularly regarding certain troublesome side effects:

- Anticholinergic effects: Mild and infrequent, a significant advantage over TCAs [2] [6]

- Sedation: Minimal to absent, unlike many sedative-type antidepressants [2] [6]

- Cardiovascular effects: No clinically significant ECG changes at therapeutic doses [2] [6]

- Weight gain: Not associated with this compound, unlike many TCAs [6]

- Common side effects: Nausea, headache, and sleep disturbance reported with greater frequency [2] [6]

Serious Adverse Reactions and Withdrawal

The worldwide withdrawal of this compound was prompted by the emergence of rare but serious adverse events:

- Guillain-Barré syndrome: An acute inflammatory polyneuropathy, reported in rare cases [3] [1]

- Hypersensitivity reactions: Multisystem involvement including fever, muscle pains, arthralgias, skin exanthema, and sometimes eosinophilia [3] [1]

- Potential increased risk of suicidal ideation and/or attempts among depressive patients [3]

The Guillain-Barré syndrome cases represented an unpredictable, serious adverse reaction that emerged only after broader clinical use beyond controlled trials, highlighting the limitations of pre-marketing safety databases.

Drug Interaction Profile

This compound demonstrated a favorable drug interaction profile in controlled investigations:

- No significant interaction with temazepam observed in psychomotor, subjective, or pharmacokinetic parameters [7]

- Minimal potentiation of central nervous system depressants based on animal studies [5]

- Potential for serious reactions with monoamine oxidase inhibitors, similar to other SSRIs [1]

The lack of significant interaction with benzodiazepines like temazepam suggested this compound could be safely combined with these commonly co-prescribed medications [7].

Experimental Protocols and Research Methodologies

In Vitro Receptor Binding Assays

The clean receptor profile of this compound was established through systematic in vitro binding assays:

- Radioligand displacement studies using labeled ligands for specific receptor subtypes (muscarinic, histaminic, adrenergic) [5]

- Receptor-rich tissue preparations from mammalian brain regions [5]

- Concentration-response analyses to determine IC50 values and receptor affinity constants [5]

These standardized pharmacological techniques demonstrated this compound's minimal affinity for key receptor classes beyond the serotonin transporter, explaining its improved side effect profile.

In Vivo Microdialysis and Neurochemical Methods

The serotonergic activity of this compound was characterized using sophisticated neurochemical approaches:

- In vivo microdialysis in specific brain regions to measure extracellular serotonin levels [5]

- Metabolite quantification of 5-hydroxyindoleacetic acid (5-HIAA) in cerebrospinal fluid and brain tissue [5] [6]

- Precursor accumulation studies measuring 5-hydroxytryptophan after decarboxylase inhibition [6]

These methods consistently demonstrated enhanced serotonergic neurotransmission following this compound administration, confirming its SSRI mechanism.

Behavioral Pharmacology Models

This compound was evaluated in established animal models predictive of antidepressant activity:

- Serotonin-mediated behaviors in rodents, such as serotonin syndrome components [5]

- Reserpine antagonism screening, which this compound notably failed to block, distinguishing it from TCAs [5]

- Chronic administration paradigms to study neuroadaptive changes in receptor sensitivity [5]

The behavioral profile of this compound consistently reflected its specific serotonergic activity without the noradrenergic component of many established antidepressants.

Conclusion and Research Significance

Despite its market withdrawal, this compound remains a molecule of considerable historical and scientific importance in psychopharmacology. As the first SSRI to be marketed, it established the viability of selective serotonin reuptake inhibition as a therapeutic strategy for depression and validated the potential for antidepressants with improved tolerability profiles. The unfortunate serious adverse reactions that prompted its withdrawal highlight the critical importance of post-marketing surveillance and the limitations of pre-approval clinical trials in detecting very rare but serious adverse events.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound: a review of its pharmacological properties and ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. The pharmacology of this compound: a 5-HT selective reuptake ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A Review of its Pharmacological Properties and ... [link.springer.com]

- 7. A study of the effects of this compound on the pharmacokinetics ... [pubmed.ncbi.nlm.nih.gov]

Zimelidine's Receptor Binding Profile

The table below summarizes the key findings on Zimelidine's (ZIM) receptor interactions, synthesized from the search results.

| Receptor / System | Interaction / Effect | Experimental Notes / Significance |

|---|---|---|

| Serotonin (5-HT) Transporter | Potent and selective inhibition of 5-HT reuptake [1]. | Primary mechanism of action. Effect is sustained during long-term treatment without attenuation [1]. |

| Noradrenaline (NA) Transporter | Much weaker effect on NA uptake compared to 5-HT [1]. | Contributes to its classification as a selective serotonin reuptake inhibitor (SSRI). |

| 5-HT Receptors (Presynaptic) | Reduces 5-HT turnover; long-term treatment induces changes in 5-HT receptor binding sites [1]. | Suggests complex adaptions in the serotonin system beyond simple reuptake blockade. |

| 5-HT Receptors (Postsynaptic) | Lacks significant 5-HT receptor blocking action [1]. | Differentiates ZIM from tricyclic antidepressants (TCAs) like Amitriptyline. |

| Muscarinic Acetylcholine Receptors | Negligible action [1] [2]. | Explains the low incidence of anticholinergic side effects (e.g., dry mouth, constipation). |

| Histamine H1 & H2 Receptors | Practically devoid of action [1] [2]. | Explains the low incidence of sedative and weight-gain side effects. |

| Adrenergic α1-, α2-, and β-Receptors | Negligible action [1]. | Contributes to a more favorable cardiovascular side effect profile compared to TCAs. |

| Monoamine Oxidase (MAO) | No inhibitory properties [1]. | Further confirms specificity for the serotonin transporter. |

Detailed Experimental Insights

The qualitative profile is supported by specific experimental evidence:

- In Vitro and In Vivo Uptake Inhibition: Early studies demonstrated that ZIM and its active metabolite, northis compound (NZIM), preferentially inhibit the neuronal uptake of 5-HT in both in vitro and in vivo preparations. This effect was observed in multiple brain regions, including the cerebral cortex, hippocampus, and striatum [1].

- Receptor Binding and Functional Assays: Research specifically noted that ZIM, unlike Amitriptyline and Mianserin, only blocked 5-HT receptors at extremely high concentrations in vitro and failed to block 5-HT-mediated behavior in animal models. Assays on other receptor systems (cholinergic, adrenergic, histaminergic) confirmed a lack of significant affinity [1].

- Long-Term Treatment Effects: Repeated administration of ZIM in rats did not reduce its 5-HT uptake blocking potency. However, it did induce neuroadaptations, characterized by a decrease in high-affinity 5-HT receptor binding sites and the appearance of a new population of low-affinity sites [1]. This suggests the drug's effect involves more than just acute reuptake inhibition.

- Role of 5-HT2C Receptors: Later research identified that the hypophagic (appetite-suppressing) effect of ZIM, when administered into the medial amygdaloid nucleus (MeA) of rats, is mediated specifically by 5-HT2C receptors in that brain region [2].

Visualizing ZIM's Primary Mechanism and Key Differentiation

ZIM's value as a pioneering SSRI lies in its targeted action. The diagram below illustrates its core mechanism and how its clean receptor profile distinguishes it from older antidepressants.

ZIM's selective SERT inhibition versus TCA's multi-receptor activity.

Missing Quantitative Data and Protocol Gaps

The search results lack the specific quantitative binding affinity data (e.g., Ki, IC50) you requested for a comparative table. The available historical studies established ZIM's qualitative selective profile. Modern, standardized binding assay data against a full panel of receptors and transporters is not present in the searched literature.

For detailed experimental protocols, the search results provide descriptions rather than step-by-step methods. Key methodological aspects mentioned include:

- In vivo microdialysis in rat hippocampus to measure extracellular 5-HT and 5-HIAA levels [3].

- Quantitative autoradiography to study receptor-stimulated G-protein interactions [4].

- c-Fos/TPH2 immunohistochemistry to identify activated serotonergic neurons [3].

References